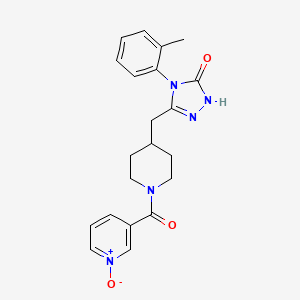
3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the reaction of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole derivatives with piperidine and pyridine derivatives has been documented to yield the target compound through a series of condensation and cyclization reactions under controlled conditions .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds containing triazole and piperidine moieties exhibit significant antibacterial properties. For example, derivatives similar to the target compound have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Potential
The anticancer activity of triazole-containing compounds has been widely studied. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features were found to inhibit cancer cell proliferation with IC50 values ranging from 0.63 µM to 6.28 µM . The presence of the piperidine ring enhances the lipophilicity and cellular uptake of these compounds.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It was found to inhibit acetylcholinesterase (AChE) and urease effectively, which are critical targets in treating neurodegenerative diseases and gastric ulcers respectively . The inhibition constants (IC50) for these activities were significantly lower compared to standard inhibitors.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Antibacterial Efficacy : A study evaluated a series of triazole derivatives against various bacterial strains. The results showed that modifications in the side chains significantly influenced antibacterial potency .
- Anticancer Activity : Another investigation focused on triazole-piperidine hybrids demonstrated their ability to inhibit tumor growth in vivo models, showcasing a promising therapeutic index .
- Enzyme Inhibition : A comparative study on urease inhibitors revealed that the synthesized derivatives displayed superior inhibition compared to existing drugs, suggesting their potential as new therapeutic agents .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-5-2-3-7-18(15)26-19(22-23-21(26)28)13-16-8-11-24(12-9-16)20(27)17-6-4-10-25(29)14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIQVHLRSCJXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














